2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a complex organic compound that features a trifluoromethyl group, a benzyl ether linkage, and an imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and imidazole derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Benzylation: The benzyl ether linkage is introduced using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The imidazo[4,5-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]oxy}-1H-imidazo[4,5-b]pyridine
- 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-c]pyridine
Uniqueness
The unique combination of the trifluoromethyl group, benzyl ether linkage, and imidazo[4,5-b]pyridine core distinguishes 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine from similar compounds. This specific structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine (CAS No. 339026-84-5) is a novel imidazo[4,5-b]pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed examination of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Molecular Formula: C22H17F3N2O
Molecular Weight: 382.38 g/mol
IUPAC Name: this compound
Anticancer Properties
Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives in targeting various cancer pathways. For instance, compounds within this class have shown to inhibit the c-Met receptor tyrosine kinase, which is implicated in cancer cell proliferation and metastasis. One study reported that related compounds exhibited IC50 values as low as 7.8 nM for c-Met inhibition in enzymatic assays and 0.27 μM in cellular assays, indicating potent activity against c-Met overexpressing cancer cells .
Structure-Activity Relationship (SAR)
The effectiveness of imidazo[4,5-b]pyridine derivatives is often influenced by specific substituents on the aromatic rings. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall potency of these compounds. For example, modifications at the C-8 position with polar groups have been shown to significantly affect cellular activity, with some derivatives achieving IC50 values below 100 nM .
Case Studies
-
Inhibition of c-Met Signaling:
A study focused on a series of imidazo[4,5-b]pyridine analogues demonstrated their ability to inhibit c-Met signaling pathways effectively. The lead compound exhibited significant antiproliferative effects in various cancer cell lines, reinforcing the therapeutic potential of this scaffold in oncology. -
Antiproliferative Activity:
Another investigation into fluorinated benzothiazoles (structurally similar to imidazo derivatives) revealed that these compounds could induce apoptosis in sensitive cancer cells without a biphasic dose-response relationship. This suggests that modifications leading to increased metabolic stability can enhance therapeutic efficacy while minimizing side effects .
Comparison of Biological Activities
Compound | IC50 (nM) | Target | Reference |
---|---|---|---|
2-(4-methylphenyl)-1-{...} | 7.8 | c-Met (enzymatic) | |
2-(4-methylphenyl)-1-{...} | 270 | c-Met (cellular) | |
Fluorinated Benzothiazole | <100 | Various cancer cells |
Summary of Findings
- The compound demonstrates significant inhibition of c-Met signaling.
- Structural modifications greatly influence biological activity.
- Potential applications in cancer therapy are promising based on current research.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O/c1-14-7-9-16(10-8-14)20-26-19-18(6-3-11-25-19)27(20)28-13-15-4-2-5-17(12-15)21(22,23)24/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTICIQJNBRSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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